REACTION_CXSMILES
|
[CH3:1][N:2]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C=O.[NH3:20]>[Cl-].[Zn+2].[Cl-].CO>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([NH:2][CH3:1])=[C:6]([CH:7]=1)[C:12](=[NH:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Hastelloy
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and then cooled
|
Type
|
CUSTOM
|
Details
|
The solid portion of the residue was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(C2=CC=CC=C2)=N)C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |